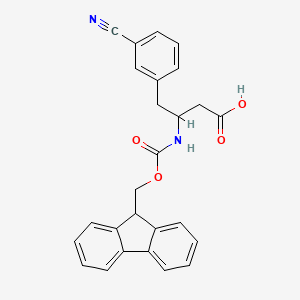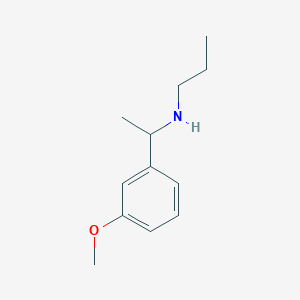
tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and propargyl alcohol.
Formation of Propargylated Indole: The first step involves the propargylation of 4-methylindole using propargyl alcohol in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Protection of Hydroxyl Group: The hydroxyl group of the propargylated indole is then protected using a tert-butyl protecting group. This is achieved by reacting the propargylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed on the triple bond to yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the indole ring.
科学的研究の応用
Chemistry:
Building Block: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development:
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, particularly those involving indole-based drugs.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
類似化合物との比較
- tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in the heterocyclic core, which can lead to differences in their chemical and biological properties.
- Unique Features: tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate is unique due to its specific indole core and the presence of both a hydroxyl group and a tert-butyl protecting group, which can influence its reactivity and interactions.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
tert-butyl 3-(3-hydroxyprop-1-ynyl)-4-methylindole-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-12-7-5-9-14-15(12)13(8-6-10-19)11-18(14)16(20)21-17(2,3)4/h5,7,9,11,19H,10H2,1-4H3 |
InChIキー |
ZWWPACQTUUJAKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl S-(benzo[d]thiazol-2-yl)cysteinate](/img/structure/B13637621.png)






